molecular formula C20H20N4O6S B8180689 PF-9363

PF-9363

Cat. No.: B8180689
M. Wt: 444.5 g/mol
InChI Key: VNSQFPFWUAZOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-9363, also known as CTx-648, is a first-in-class potent and highly selective inhibitor of lysine acetyltransferases KAT6A and KAT6B. These enzymes play a crucial role in the acetylation of histone proteins, which is a key process in the regulation of gene expression. This compound has shown significant potential in cancer research, particularly in the treatment of estrogen receptor-positive breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: PF-9363 is derived from a benzisoxazole series. The synthesis involves multiple steps, including the formation of the benzisoxazole core and subsequent modifications to introduce functional groups that enhance its inhibitory activity against KAT6A and KAT6B. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide for experimental use .

Chemical Reactions Analysis

Types of Reactions: PF-9363 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including organic solvents, catalysts, and protective groups. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity .

Major Products Formed: The major product formed from the synthesis of this compound is the benzisoxazole derivative with potent inhibitory activity against KAT6A and KAT6B. This compound is further purified and characterized to confirm its structure and activity .

Mechanism of Action

PF-9363 exerts its effects by selectively inhibiting the enzymatic activity of KAT6A and KAT6B. These enzymes are responsible for the acetylation of histone H3 at lysine 23 (H3K23Ac), a modification that plays a crucial role in the regulation of gene expression. By inhibiting KAT6A and KAT6B, this compound leads to the downregulation of genes involved in the estrogen receptor pathway, cell cycle, and stem cell maintenance . This results in the suppression of tumor growth in estrogen receptor-positive breast cancer models .

Comparison with Similar Compounds

PF-9363 is unique in its high selectivity and potency against KAT6A and KAT6B compared to other inhibitors of the MYST family of lysine acetyltransferases. Similar compounds include inhibitors of other MYST family members such as KAT7, KAT5, and KAT8. this compound stands out due to its specific targeting of KAT6A and KAT6B, making it a valuable tool in cancer research .

List of Similar Compounds:
  • Inhibitors of KAT7
  • Inhibitors of KAT5
  • Inhibitors of KAT8

Properties

IUPAC Name

2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSQFPFWUAZOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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